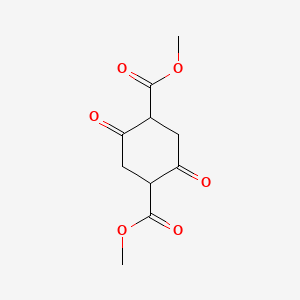

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKKFFHWMKEBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)C(CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027617 | |

| Record name | Dimethyl succinylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6289-46-9 | |

| Record name | Dimethyl succinylsuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6289-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006289469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl succinylsuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl succinylsuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl succinylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a key intermediate in the production of various organic molecules, including pigments and pharmaceuticals.[1][2][] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound, also known as dimethyl succinylsuccinate, is a versatile organic compound characterized by a cyclohexane ring with ketone and methyl ester functional groups.[1][4] Its chemical reactivity makes it a valuable precursor in various synthetic pathways.[1] The primary industrial application of this compound is in the manufacturing of high-performance pigments, such as Pigment Red 122 and Pigment Violet 19.[1][2]

Reaction Mechanism: The Dieckmann Condensation

The synthesis of this compound is achieved through a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[5][6][7] The reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[6][7] In this specific synthesis, two molecules of dimethyl succinate first undergo an intermolecular Claisen condensation to form a linear diester, which then undergoes an intramolecular Dieckmann condensation.

The mechanism proceeds through the following key steps:

-

Enolate Formation: A strong base, such as sodium methoxide, abstracts an acidic α-proton from a molecule of dimethyl succinate to form a resonance-stabilized enolate.

-

Nucleophilic Attack (Intermolecular): The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of dimethyl succinate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion to form a β-keto ester.

-

Second Enolate Formation and Intramolecular Attack (Dieckmann Condensation): A base abstracts another α-proton to form a new enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group within the same molecule.

-

Cyclization and Elimination: A cyclic tetrahedral intermediate is formed, which then eliminates a methoxide ion to yield the cyclic β-keto ester.

-

Deprotonation and Protonation: The resulting product is deprotonated by the base. A final workup with a protic acid is required to neutralize the enolate and yield the final product, this compound.[5][6]

Visualization of the Synthesis Pathway

The following diagram illustrates the step-by-step mechanism of the Dieckmann condensation for the synthesis of this compound from dimethyl succinate.

Experimental Protocol

While specific laboratory procedures may vary, the following provides a general methodology for the synthesis of this compound based on established Dieckmann condensation protocols. A similar procedure involves the self-condensation of diethyl succinate using sodium or sodium ethoxide as a catalyst.[8] Another related synthesis starts from methyl 4-chloroacetoacetate.[2]

Materials:

-

Dimethyl succinate

-

Sodium methoxide (or sodium metal in anhydrous methanol)

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction/recrystallization)

-

Deionized water

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium methoxide in an anhydrous solvent like toluene.

-

Addition of Reactant: Dimethyl succinate is added dropwise to the stirred suspension of the base at a controlled temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours with continuous stirring under an inert atmosphere.

-

Quenching and Neutralization: After the reaction is complete, the mixture is cooled to room temperature and then quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield this compound as a solid.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₆ | [2] |

| Molecular Weight | 228.20 g/mol | [4][9] |

| Appearance | White to light yellow-green fine crystalline powder | [2] |

| Melting Point | 152-157 °C | [1][9] |

| Boiling Point | 350.5 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| ¹H NMR (δ, ppm) | 3.20 (s, 2H, CH₂), 3.80 (s, 3H, CH₃O), 3.90 (s, 3H, CH₃O), 7.45 (s, 1H, CH=), 9.80 (s, 1H, OH), 12.10 (s, 1H, OH) | [2] |

| ¹³C NMR (CDCl₃, δ, ppm) | 28.42, 52.33, 53.07, 95.94, 118.00, 120.05, 151.32, 168.00, 171.36 | [2] |

Conclusion

The synthesis of this compound via the Dieckmann condensation of dimethyl succinate is a robust and well-established method. Understanding the underlying reaction mechanism and experimental parameters is crucial for optimizing the yield and purity of this important chemical intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. This compound (6289-46-9) for sale [vulcanchem.com]

- 2. 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester | 6289-46-9 [chemicalbook.com]

- 4. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound = 98.0 HPLC 6289-46-9 [sigmaaldrich.com]

physicochemical properties of dimethyl succinylsuccinate

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Succinylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (DMSS). It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and a visual representation of a common synthetic workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Properties

The properties of dimethyl succinylsuccinate are summarized in the tables below, providing a clear reference for its physical and chemical characteristics.

Table 1: General and Chemical Identifiers

| Property | Value | Citations |

| CAS Number | 6289-46-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₆ | [2][3][4] |

| Molecular Weight | 228.20 g/mol | [2][3][5] |

| IUPAC Name | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | [2][6] |

| Synonyms | DMSS, Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Succinylsuccinic acid dimethyl ester | [2][3][7] |

| EC Number | 228-528-9 | [3][8] |

| MDL Number | MFCD00001607 | [3][4] |

Table 2: Physical Properties

| Property | Value | Citations |

| Appearance | White to light yellow-green fine crystalline powder | [3][4][7] |

| Melting Point | 153 - 158 °C | [1][3][4][9] |

| Boiling Point | 330 - 350.5 °C (some values are estimates) | [1][4][10] |

| Density | ~1.3 g/cm³ | [1][8][10] |

| Flash Point | ~156 °C | [1][4][10] |

| Refractive Index | ~1.482 | [1][8][10] |

| Vapor Pressure | 0 - 0.002 Pa at 20-50 °C | [4] |

| pKa (Predicted) | 9.04 ± 0.40 | [4] |

| XLogP3 / LogP | -0.4 to -0.6 | [1][5][8] |

Table 3: Solubility

| Solvent | Solubility | Citations |

| Water | 0.0016 g/L (very slightly soluble) | [1][4][9][11] |

| Organic Solvents | Soluble in ethanol, acetone, methanol, and DMSO | [2][11] |

Table 4: Spectroscopic Data

| Technique | Data Availability | Citations |

| ¹H NMR | Spectrum available | [10] |

| ¹³C NMR | Spectrum available | [10] |

| Infrared (IR) | Spectrum available | [10] |

| Mass Spectrometry (MS) | Data available | [10] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of dimethyl succinylsuccinate are provided below.

Synthesis of Dimethyl Succinylsuccinate via Self-Condensation

This protocol describes a common method for synthesizing DMSS through the self-condensation of dimethyl succinate using sodium methoxide in a liquid paraffin solvent.[12][13]

Materials:

-

Dimethyl succinate

-

Liquid paraffin

-

Sodium methoxide methanol solution (e.g., 30 wt%)

-

Sulfuric acid solution (e.g., 30%)

-

Nitrogen gas

Equipment:

-

Four-neck flask (e.g., 500 mL)

-

Stirring device

-

Thermometer

-

Distillation device

-

Dropping funnel

Procedure:

-

Reaction Setup: In a four-neck flask equipped with a stirrer, thermometer, and distillation setup, add dimethyl succinate (e.g., 0.5 mol) and liquid paraffin (e.g., 210 g).[12]

-

Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.[12][13]

-

Heating: While stirring, heat the mixture to 135-140 °C.[12][13]

-

Base Addition: Begin the dropwise addition of a sodium methoxide methanol solution (e.g., 0.525 mol) over a period of approximately 2 hours, maintaining the reaction temperature.[12]

-

Reaction Completion: After the addition is complete, raise the temperature to 140-145 °C and maintain it for 0.5 to 1.5 hours to ensure the reaction goes to completion.[12][13]

-

Cooling and Acidification: Cool the reaction mixture to approximately 50 °C. Slowly add a sulfuric acid solution to adjust the pH of the system to ~2, which causes the product to precipitate.[13]

-

Stirring: Stir the acidified mixture at around 45 °C for 30 minutes.[13]

-

Isolation and Purification: Isolate the solid product by suction filtration. Wash the filter cake with a suitable solvent (e.g., water) to remove impurities.[13]

-

Drying: Dry the purified dimethyl succinylsuccinate to obtain the final product. The yield is typically high, with purities often exceeding 99%.[13]

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of dimethyl succinylsuccinate.[6]

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., Newcrom R1)

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water.[6]

-

An acid, such as phosphoric acid, is added to control the pH. For Mass Spectrometry (MS) compatibility, formic acid should be used instead.[6]

Procedure:

-

Sample Preparation: Prepare a standard solution of dimethyl succinylsuccinate in a suitable solvent (e.g., the mobile phase). Prepare the sample to be analyzed by dissolving it in the same solvent.

-

Chromatographic Conditions:

-

Column: Newcrom R1 or equivalent C18 column.[6]

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water. The exact ratio should be optimized for best separation.

-

Flow Rate: A typical flow rate for analytical HPLC is 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chromophore in DMSS.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the dimethyl succinylsuccinate peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the compound by comparing the peak area with a calibration curve generated from standards of known concentrations.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of dimethyl succinylsuccinate.

Caption: Synthesis workflow for Dimethyl Succinylsuccinate.

References

- 1. echemi.com [echemi.com]

- 2. CAS 6289-46-9: Dimethyl succinylsuccinate | CymitQuimica [cymitquimica.com]

- 3. Dimethylsuccinylo succinate | 6289-46-9 - BuyersGuideChem [buyersguidechem.com]

- 4. chembk.com [chembk.com]

- 5. Dimethyl succinyl succinate | C10H12O6 | CID 15250340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl succinylsuccinate | SIELC Technologies [sielc.com]

- 7. Dimethyl Succinyl Succinate | CAS 6289-46-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. echemi.com [echemi.com]

- 9. parchem.com [parchem.com]

- 10. guidechem.com [guidechem.com]

- 11. Dimethylsuccinylsuccinat – Wikipedia [de.wikipedia.org]

- 12. Synthetic method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document outlines the essential experimental protocols and data presentation required for such an analysis. To illustrate the expected outcomes, crystallographic data for a closely related structural analogue, Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate, is presented.

Introduction to this compound

This compound is a cyclic diester with the chemical formula C₁₀H₁₂O₆. Its molecular structure consists of a cyclohexane ring functionalized with two ketone groups at positions 2 and 5, and two methyl ester groups at positions 1 and 4. This molecule is of interest in synthetic organic chemistry as a versatile building block for the synthesis of various heterocyclic compounds and as a precursor in the production of pigments. A thorough understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount for comprehending its solid-state properties, intermolecular interactions, and potential applications in materials science and drug design.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₆ |

| Molecular Weight | 228.20 g/mol |

| CAS Number | 6289-46-9 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 154-157 °C |

| Boiling Point | 330 °C (estimated) |

| Solubility | Insoluble in water |

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals, followed by X-ray diffraction data collection and structure solution and refinement.

Crystallization

The initial and often most challenging step is to obtain single crystals suitable for X-ray diffraction. A suitable crystal should be well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from defects. Several techniques can be employed for the crystallization of organic compounds like this compound.

-

Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The solvent is then allowed to evaporate slowly in a loosely covered container. The gradual increase in concentration can lead to the formation of single crystals.

-

Solvent Diffusion: The compound is dissolved in a "good" solvent, and this solution is carefully layered with a "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the good solvent reduces the solubility of the compound, promoting crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a sealed container along with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and their positions) are processed to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map, and the model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Illustrative Crystal Structure Data: Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate

As the crystal structure of this compound is not available, we present the crystallographic data for a related compound, Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate (CCDC number: 263834), to exemplify the type of information obtained from a successful crystal structure analysis.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₂H₁₆O₆ |

| Formula Weight | 256.25 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.456(2) Å, α = 90° |

| b = 10.123(3) Å, β = 110.12(3)° | |

| c = 7.890(2) Å, γ = 90° | |

| Volume | 634.5(3) ų |

| Z | 2 |

| Calculated Density | 1.342 Mg/m³ |

| Absorption Coefficient | 0.108 mm⁻¹ |

| F(000) | 272 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 3.33 to 27.50° |

| Reflections collected | 2914 |

| Independent reflections | 1447 [R(int) = 0.021] |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.053, wR2 = 0.123 |

| Goodness-of-fit on F² | 1.05 |

Selected Bond Lengths and Angles (Illustrative)

| Bond | Length (Å) | Angle | Angle (°) |

| C1 - C2 | 1.54(1) | C1 - C2 - C3 | 111.5(7) |

| C2 - O1 | 1.43(1) | C2 - C1 - C6 | 110.9(7) |

| C1 - C7 | 1.52(1) | O2 - C7 - O3 | 123.4(8) |

| C7 - O2 | 1.21(1) | O2 - C7 - C1 | 124.8(8) |

| C7 - O3 | 1.34(1) | O3 - C7 - C1 | 111.8(7) |

Note: The data in the tables above are for Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate and are presented for illustrative purposes only.

Data Interpretation and Visualization

The refined crystal structure provides a wealth of information. Bond lengths, bond angles, and torsion angles reveal the precise geometry of the molecule. The packing of molecules in the crystal lattice is determined by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Understanding these interactions is crucial for predicting the physical properties of the material.

An In-depth Technical Guide to the Tautomerism of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a key intermediate in the synthesis of high-performance pigments and a potential scaffold in medicinal chemistry, exhibits keto-enol tautomerism. This dynamic equilibrium between the diketo and various enol forms is critical to its reactivity, solubility, and potential biological activity. This technical guide provides a comprehensive overview of the tautomeric behavior of this molecule, including the structural elucidation of its tautomers, the influence of solvent polarity on the equilibrium, and detailed experimental and computational methodologies for its study. Quantitative data from spectroscopic analyses are presented to facilitate a deeper understanding of this phenomenon.

Introduction

This compound, also known as dimethyl succinylsuccinate, is a cyclic β-dicarbonyl compound.[1][2] The presence of two 1,3-dicarbonyl moieties within a cyclohexane ring system allows for the existence of a complex tautomeric equilibrium involving the parent diketo form and several enol tautomers. The position of this equilibrium is highly sensitive to environmental factors, most notably the solvent, and has a profound impact on the molecule's chemical and physical properties. A thorough understanding of this tautomerism is essential for optimizing reaction conditions in synthetic applications, such as the production of quinacridone pigments, and for exploring its potential in drug design and development.

Tautomeric Forms

The tautomerism in this compound involves the interconversion between the diketo form and two primary enol forms, as well as a dienol form.

-

Diketo Form: The thermodynamically stable form in many conditions, characterized by two carbonyl groups at positions 2 and 5 of the cyclohexane ring.

-

Monoenol Forms: Two possible monoenol forms can exist, where one of the carbonyl groups is enolized. These are the symmetrical monoenol and a potential unsymmetrical monoenol, though the symmetrical form is generally considered more stable due to resonance.

-

Dienol Form: This form arises from the enolization of both carbonyl groups.

The equilibrium between these forms is dynamic and influenced by factors that stabilize either the keto or enol tautomers.

Caption: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

The keto-enol equilibrium is a delicate balance influenced by several factors:

-

Solvent Polarity: This is one of the most significant factors. Nonpolar solvents tend to favor the enol form due to the formation of intramolecular hydrogen bonds, which are more stable in a nonpolar environment. Polar protic solvents can stabilize the diketo form by forming intermolecular hydrogen bonds with the carbonyl groups, while polar aprotic solvents can stabilize the enol form through dipole-dipole interactions.

-

Temperature: Changes in temperature can shift the equilibrium. Typically, an increase in temperature favors the enol form, as the enolization process is often endothermic.

-

Concentration: In some cases, the concentration of the compound can influence the equilibrium, particularly if intermolecular hydrogen bonding plays a significant role.

Quantitative Analysis of Tautomerism

The relative populations of the keto and enol tautomers can be determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopic Data

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for the quantitative analysis of tautomeric mixtures in solution. The distinct chemical environments of the nuclei in the keto and enol forms give rise to separate signals, and the ratio of their integrals corresponds directly to the tautomer ratio.

Table 1: Hypothetical ¹H NMR Chemical Shifts for Tautomers of this compound in Different Solvents

| Tautomer | Proton | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Benzene-d₆ (δ, ppm) |

| Diketo | -CH₂- | 2.8 - 3.2 | 2.7 - 3.1 | 2.5 - 2.9 |

| -CH- | 3.5 - 3.8 | 3.4 - 3.7 | 3.2 - 3.5 | |

| -OCH₃ | 3.7 | 3.6 | 3.4 | |

| Monoenol | =CH- | 5.5 - 5.8 | 5.4 - 5.7 | 5.2 - 5.5 |

| -OH | 12.0 - 13.0 | 11.8 - 12.8 | 12.2 - 13.2 | |

| -OCH₃ | 3.7 | 3.6 | 3.4 |

Note: These are estimated chemical shift ranges based on analogous compounds. Actual values may vary.

UV-Vis Spectroscopic Data

The keto and enol forms of β-dicarbonyl compounds exhibit different electronic transitions, leading to distinct absorption maxima (λmax) in their UV-Vis spectra. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated diketo form.

Table 2: Expected UV-Vis Absorption Maxima for Tautomers

| Tautomer | Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |

| Diketo | Hexane | ~280 | Low |

| Monoenol | Hexane | ~320 | High |

| Diketo | Ethanol | ~275 | Low |

| Monoenol | Ethanol | ~310 | High |

Experimental Protocols

NMR Spectroscopy for Quantitative Tautomer Analysis

Objective: To determine the equilibrium constant (KT = [enol]/[keto]) in various deuterated solvents.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) at a concentration of approximately 10 mg/mL.

-

Data Acquisition:

-

Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a spectrometer operating at a frequency of 400 MHz or higher.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate quantification.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Carefully phase and baseline correct the spectra.

-

Integrate the well-resolved signals corresponding to unique protons of the keto and enol forms. For instance, integrate the methine proton of the diketo form and the vinylic proton of the enol form.

-

Calculate the tautomer ratio from the integral values.

-

Caption: Workflow for quantitative NMR analysis of tautomerism.

UV-Vis Spectroscopy for Tautomer Analysis

Objective: To qualitatively and semi-quantitatively assess the tautomeric equilibrium based on the absorption spectra.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of the compound in the solvent of interest (e.g., hexane, ethanol) with concentrations ranging from 10⁻⁵ to 10⁻⁴ M.

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a wavelength range of 200-400 nm using a dual-beam spectrophotometer.

-

Use the pure solvent as a reference.

-

-

Data Analysis:

-

Identify the λmax for the keto and enol forms.

-

The relative intensities of the absorption bands provide a qualitative measure of the tautomer ratio. For semi-quantitative analysis, the molar absorptivity (ε) of at least one tautomer needs to be determined from a solution where it is the predominant species.

-

Computational Chemistry Approach

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.

Methodology:

-

Model Building: Construct the 3D structures of the diketo and enol tautomers.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in different solvent environments using a suitable level of theory (e.g., B3LYP/6-31G(d)) and a continuum solvation model (e.g., PCM).

-

Energy Calculation: Calculate the Gibbs free energies of the optimized structures to determine their relative stabilities. The tautomer with the lower Gibbs free energy is the more stable form under the given conditions.

Caption: Workflow for computational analysis of tautomer stability.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A multi-pronged approach combining high-resolution NMR and UV-Vis spectroscopy with theoretical calculations is crucial for a comprehensive understanding of the keto-enol equilibrium. The methodologies and data presented in this guide provide a robust framework for researchers and scientists to investigate the tautomeric behavior of this important molecule, enabling better control over its reactivity in synthetic processes and facilitating the exploration of its potential applications in drug discovery and materials science.

References

Solubility of Dimethyl Succinylsuccinate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl succinylsuccinate (DMSS), also known as dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, is a key intermediate in the synthesis of various organic compounds, including pigments and pharmaceuticals. Its solubility in organic solvents is a critical parameter for its purification, reaction optimization, and formulation development. This technical guide provides an overview of the known solubility of dimethyl succinylsuccinate in a range of organic solvents and outlines a common experimental protocol for solubility determination.

While several studies have investigated the solubility of dimethyl succinylsuccinate, the full quantitative data from these studies is not publicly available. However, the existing literature provides a clear indication of the solvents in which its solubility has been determined.

Qualitative Solubility Data

The following table summarizes the organic solvents in which the solubility of dimethyl succinylsuccinate has been experimentally measured, as reported in the scientific literature. These studies indicate that the solubility of dimethyl succinylsuccinate generally increases with temperature in the tested solvents.

| Solvent | Reference |

| Tetrahydrofuran | [1][2] |

| Ethyl Acetate (Acetic Ether) | [1][2] |

| Acetone | [1][2] |

| Acetonitrile | [1][2] |

| 1-Propanol | [1][2] |

| Ethanol | [1][2] |

| Methanol | [1][2] |

| N,N-Dimethylformamide | [3] |

| 2-Propanol | [3] |

| Dimethyl Succinate (in binary mixture with Methanol) | [1] |

| Water (in binary mixture with Methanol) | [1] |

Experimental Protocol: A Generalized Gravimetric Method

The following is a detailed, generalized protocol for determining the solubility of a solid compound like dimethyl succinylsuccinate in an organic solvent using the gravimetric method. This method is commonly employed for its accuracy and reliability.

1. Materials and Equipment:

-

Dimethyl succinylsuccinate (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Calibrated digital thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Glass vials with screw caps

-

Drying oven

-

Pipettes and other standard laboratory glassware

2. Procedure:

-

Sample Preparation: An excess amount of dimethyl succinylsuccinate is added to a series of glass vials, each containing a known mass of the selected organic solvent. The use of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The vials are tightly sealed and placed in a thermostatic shaker bath set to the desired temperature. The mixtures are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the vials are left undisturbed to allow the undissolved solid to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution of the solute. The syringe is fitted with a filter to remove any suspended solid particles.

-

Weighing: The withdrawn saturated solution is immediately transferred to a pre-weighed container. The total mass of the container and the saturated solution is recorded.

-

Solvent Evaporation: The solvent is removed from the solution by evaporation. This can be done at ambient temperature or in a drying oven at a temperature below the decomposition point of dimethyl succinylsuccinate.

-

Final Weighing: Once the solvent is completely evaporated, the container with the dry solid residue (dimethyl succinylsuccinate) is weighed again. The process of drying and weighing should be repeated until a constant mass is obtained.

3. Data Analysis:

The mole fraction solubility (x) of dimethyl succinylsuccinate can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved dimethyl succinylsuccinate (solute).

-

M₁ is the molar mass of dimethyl succinylsuccinate.

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical gravimetric solubility determination experiment.

Caption: Workflow for Gravimetric Solubility Determination.

References

In-Depth Technical Guide to the Spectroscopic Data of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (also known as Dimethyl succinylsuccinate), a key intermediate in the synthesis of high-performance pigments and a valuable building block in organic synthesis. This document presents available spectroscopic data, detailed experimental methodologies for its characterization, and a visual representation of the general experimental workflow.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. This compound exists in a tautomeric equilibrium between the diketo and enol forms, which can influence the observed spectroscopic features. The data presented here reflects the major tautomeric form as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.10 | Singlet | 1H | Enolic OH |

| 9.80 | Singlet | 1H | Enolic OH |

| 7.45 | Singlet | 1H | C=CH |

| 3.90 | Singlet | 3H | OCH₃ |

| 3.80 | Singlet | 3H | OCH₃ |

| 3.20 | Singlet | 2H | CH₂ |

Note: The presence of two distinct enolic proton signals and a single olefinic proton suggests the molecule may exist in a specific enol form in solution.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 171.36 | C=O (ester) |

| 168.00 | C=O (ester) |

| 151.32 | C=C (enol) |

| 120.05 | C=C (enol) |

| 118.00 | C=C (enol) |

| 95.94 | C=C (enol) |

| 53.07 | OCH₃ |

| 52.33 | OCH₃ |

| 28.42 | CH₂ |

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (enol) |

| ~2950 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1650 | C=O stretch (ketone/enol) |

| ~1600 | C=C stretch (enol) |

Note: The IR spectrum is characterized by the presence of both carbonyl and hydroxyl stretching frequencies, confirming the keto-enol tautomerism.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 228 | [M]⁺ (Molecular Ion) |

| 196 | [M - CH₃OH]⁺ |

| 153 | |

| 128 |

Note: The fragmentation pattern is consistent with the structure of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the self-condensation of dimethyl succinate.

Procedure:

-

Dimethyl succinate is added to a solution of sodium methoxide in a suitable high-boiling solvent (e.g., xylene or liquid paraffin).

-

The mixture is heated under reflux with continuous stirring for several hours.

-

The reaction mixture is then cooled to room temperature, and the resulting sodium salt of the product is precipitated.

-

The precipitate is collected by filtration and then neutralized with a suitable acid (e.g., dilute sulfuric acid or acetic acid).

-

The crude product is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and then dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of the purified solid is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

A small amount (~1-2 mg) of the dry, purified solid is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment is recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system.

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium, at a constant flow rate of ~1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 250-280 °C.

-

Final hold: 5-10 minutes.

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow.

A Comprehensive Technical Guide to Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS: 6289-46-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS: 6289-46-9), a versatile organic compound. Also known by synonyms such as Dimethyl succinylsuccinate and DMSS, this molecule serves as a critical intermediate in the synthesis of high-performance pigments and as a scaffold for the development of novel therapeutic agents.[1][2] This document details its physicochemical properties, comprehensive experimental protocols for its synthesis and derivatization, and explores its applications in pigment production and drug discovery. Spectroscopic data and visualizations of key chemical transformations and potential biological pathways are included to provide a thorough resource for laboratory and development settings.

Physicochemical Properties

This compound is a white to light yellow-green crystalline powder at room temperature.[3] Its chemical structure features a cyclohexane ring with two ketone groups and two methyl ester functionalities, creating a symmetrical molecule with multiple reactive sites.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₆ | [1][4][5] |

| Molecular Weight | 228.20 g/mol | [1][4][5] |

| Melting Point | 154-157 °C | [3][4] |

| Boiling Point | 350.5 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Water Solubility | 0.0016 g/L | [1][3] |

| LogP | -0.23 | [1] |

| InChI Key | MHKKFFHWMKEBDW-UHFFFAOYSA-N | [1][4] |

| SMILES | COC(=O)C1CC(=O)C(CC1=O)C(=O)OC | [1][4] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the self-condensation of dimethyl succinate, a Dieckmann condensation reaction.

Experimental Protocol:

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and distillation apparatus, add 73g (0.5 mol) of dimethyl succinate and 210g of liquid paraffin.

-

Initiation: Under a nitrogen atmosphere, heat the mixture to 135 °C with stirring.

-

Reagent Addition: Slowly add 94.5g (0.525 mol) of a 30 wt% sodium methoxide in methanol solution dropwise over 2 hours.

-

Reaction: After the addition is complete, increase the temperature to 140 °C and maintain for 1.5 hours.

-

Work-up: Cool the reaction mixture and perform an acidification treatment.

-

Isolation: The resulting solid is collected by suction filtration, washed thoroughly, and dried to yield the final product.

Synthesis of Quinacridone Pigments (e.g., Pigment Red 122)

This compound is a key precursor in the synthesis of quinacridone pigments. The general process involves condensation with an aniline, followed by oxidative cyclization. The synthesis of Pigment Red 122 (2,9-dimethylquinacridone) is provided as a representative example.

Experimental Protocol:

-

Condensation:

-

In a suitable reaction vessel, add ethanol, this compound, and molten p-toluidine.

-

Add hydrochloric acid and heat the mixture to reflux for 30-40 minutes.

-

Cool the mixture and slowly add sodium hydroxide solution.

-

Reheat the mixture and add hydrogen peroxide dropwise.

-

-

Intermediate Isolation:

-

The intermediate, 2,5-di-(p-toluidino)-terephthalic acid (DTTA), is isolated by dilution, neutralization, and drying.

-

-

Cyclization:

-

In a separate reactor, heat polyphosphoric acid (PPA) to 95-105 °C.

-

Slowly add the dried DTTA to the PPA.

-

Increase the temperature to approximately 117 °C and maintain for 20-30 minutes.

-

-

Final Product Formation:

-

The reaction mixture is then subjected to hydrolysis and pigmentation processes to yield the final Pigment Red 122.

-

Applications in Drug Development and Biological Activity

While this compound is not typically used directly as a therapeutic agent, its derivatives, particularly quinacridones, have shown significant potential in various biomedical applications.

Quinacridone derivatives have been investigated for their utility as:

-

SPECT Imaging Probes: Radioiodinated quinacrine-based derivatives have demonstrated high affinity for Aβ aggregates, suggesting their potential as SPECT imaging probes for Alzheimer's disease diagnostics.[6]

-

Photosensitizers: Certain quinacridone derivatives are being explored as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer and other diseases.[7]

-

Enzyme Inhibitors: Novel phenylamino quinazolinone derivatives, which can be conceptually linked back to the core structure, have been synthesized and evaluated as tyrosinase inhibitors.[8]

The core structure of this compound provides a versatile platform for the synthesis of a diverse library of compounds with potential biological activities.

Spectroscopic Data

The structural integrity of this compound is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR (Proton NMR): A ¹H NMR spectrum of the compound would be expected to show signals corresponding to the methoxy protons (-OCH₃) and the methylene and methine protons of the cyclohexane ring. The symmetry of the molecule would simplify the spectrum.

¹³C NMR (Carbon NMR): A ¹³C NMR spectrum would display distinct peaks for the carbonyl carbons of the ketone and ester groups, the carbons of the methoxy groups, and the carbons of the cyclohexane ring.

While a detailed spectral analysis is beyond the scope of this guide, researchers can find reference spectra in various chemical databases.[9]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is a combustible solid.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the powder. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it a cornerstone for the production of high-performance quinacridone pigments. Furthermore, the quinacridone scaffold derived from this compound presents exciting opportunities for the development of novel therapeutics and diagnostic agents. This guide provides a solid foundation for researchers and professionals working with this important molecule.

References

- 1. Quinacridones as a Building Block for Sustainable Gliding Layers on Ice and Snow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106831763A - A kind of preparation method of quinacridone and its derivative - Google Patents [patents.google.com]

- 3. Research of the Synthesis and Pigmentation of Quinacridone and Its Derivative - Master's thesis - Dissertation [dissertationtopic.net]

- 4. Quinacridone - Wikipedia [en.wikipedia.org]

- 5. Pigment Red 122 synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and biological evaluation of radioiodinated quinacrine-based derivatives for SPECT imaging of Aβ plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinacridone derivative as a new photosensitizer: Photodynamic effects in cells and in vivo-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 8. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester(6289-46-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of Dimethyl Succinylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dimethyl Succinylsuccinate (CAS 6289-46-9). It is intended for laboratory personnel and professionals in research and drug development who may work with this compound. This document outlines the known hazards, handling procedures, personal protective equipment, emergency protocols, and relevant experimental methodologies for safety assessment.

Chemical Identification and Properties

Dimethyl Succinylsuccinate, also known as Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate or DMSS, is an organic compound used as an intermediate in the synthesis of pharmaceuticals and high-performance pigments, such as pigment red 122 and pigment violet 19.[1][2][3] It is important to distinguish this compound from Dimethyl Succinate (CAS 106-65-0), a different chemical substance.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Dimethyl succinylsuccinate, DMSS, Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Succinosuccinic acid dimethyl ester[4][5][6] |

| CAS Number | 6289-46-9[4][5] |

| EC Number | 228-528-9[4][7] |

| Molecular Formula | C₁₀H₁₂O₆[4][5] |

| Molecular Weight | 228.20 g/mol [5] |

| InChI Key | MHKKFFHWMKEBDW-UHFFFAOYSA-N[8] |

Physical and Chemical Properties

| Property | Value | Source |

| Physical State | White to light yellow-green fine crystalline powder.[1][4] | ECHEMI, ChemicalBook |

| Melting Point | 154-157 °C[4] | Chemical-Suppliers, Sigma-Aldrich |

| Boiling Point | 350.5 ± 42.0 °C at 760 mmHg[8][9] | Vulcanchem, Kindchem |

| Flash Point | 156.1 ± 27.9 °C[9][10] | Kindchem, Echemi |

| Density | 1.3 ± 0.1 g/cm³[9][10] | Kindchem, Echemi |

| Water Solubility | 0.0016 g/L (very low)[1][2][9] | ChemicalBook, Echemi, Kindchem |

| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich |

Hazard Identification and GHS Classification

There is some inconsistency in the reported GHS classification for Dimethyl Succinylsuccinate. Most suppliers state that the substance does not meet the criteria for classification or provide no symbol or signal word.[6][7] However, some sources indicate potential hazards.

-

Echemi Safety Data Sheet: Classifies the substance as "Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3" with the hazard statement H412: Harmful to aquatic life with long lasting effects .[7]

-

ChemicalBook & Chemical-Suppliers.com: List risk codes R36/37/38 , indicating it is "Irritating to eyes, respiratory system and skin".[1][4]

Given these discrepancies, it is prudent to handle the compound as potentially irritating and environmentally harmful.

Precautionary Statements

The most consistently cited precautionary statements are related to its potential environmental impact:

-

P273: Avoid release to the environment.[7]

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]

Safe Handling and Storage

Precautions for Safe Handling

-

Handle in a well-ventilated place.[7]

-

Wear suitable protective clothing, including gloves and eye/face protection.[1][4]

-

Avoid contact with skin and eyes.[7]

-

Avoid the formation of dust and aerosols.[7]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[9]

-

Keep containers tightly closed when not in use.

Conditions for Safe Storage

-

Keep away from incompatible materials and foodstuff containers.[9]

Personal Protective Equipment (PPE) and Exposure Controls

Engineering Controls

-

Work with flammable and combustible liquids should be conducted in a properly functioning chemical fume hood or other ventilated enclosure.[11][12]

-

Ensure the work area is equipped with an eyewash station and a safety shower.[12]

Personal Protective Equipment

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4]

-

Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile, minimum 4mil thickness) and protective clothing to prevent skin contact.[7][12]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced (e.g., when dust or aerosols are generated), use a full-face respirator with an appropriate filter (e.g., type N95 or ABEK).

References

- 1. 6289-46-9 | CAS DataBase [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. Dimethyl Succinyl Succinate | CAS 6289-46-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. CAS 6289-46-9: Dimethyl succinylsuccinate | CymitQuimica [cymitquimica.com]

- 6. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound (6289-46-9) for sale [vulcanchem.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. cmu.edu [cmu.edu]

- 12. ehs.yale.edu [ehs.yale.edu]

alternative names for "Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a versatile organic compound. This document outlines its alternative names, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in pigment production.

Nomenclature and Identification

This compound is known by several alternative names in scientific literature and chemical databases. Its IUPAC name is this compound.[1][2] The most common synonyms are Dimethyl succinylsuccinate and Succinosuccinic acid, dimethyl ester.[1][2] It is also frequently referred to as Dimethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate and abbreviated as DMSS.[1][3]

A comprehensive list of its identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | Dimethyl succinylsuccinate, Succinosuccinic acid, dimethyl ester, Dimethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate, DMSS, Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate |

| CAS Number | 6289-46-9 |

| Molecular Formula | C₁₀H₁₂O₆ |

| Molecular Weight | 228.20 g/mol |

| InChI Key | MHKKFFHWMKEBDW-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CC(=O)C(CC1=O)C(=O)OC |

| EC Number | 228-528-9 |

| PubChem CID | 94866 |

Physicochemical Properties

This compound is a white to light yellow-green fine crystalline powder at room temperature.[4] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Physical State | Solid |

| Melting Point | 154-157 °C[5] |

| Boiling Point | 330 °C (estimate)[6] |

| Density | 1.306 g/cm³[] |

| Water Solubility | 0.0016 g/L[1][8] |

| Assay | ≥98.0% (HPLC)[5] |

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the self-condensation of dimethyl succinate in the presence of a strong base, such as sodium methoxide.[6] This reaction is a form of the Dieckmann condensation.

General Synthesis Protocol

A common method for the laboratory synthesis of this compound is detailed below, based on established procedures.

Materials:

-

Dimethyl succinate

-

Sodium methoxide

-

Inert solvent (e.g., liquid paraffin)

-

Methanol

-

Acid for neutralization (e.g., sulfuric acid)

Procedure:

-

Dimethyl succinate and an inert solvent such as liquid paraffin are added to a reaction vessel equipped with a stirrer, thermometer, and condenser.

-

The mixture is heated under an inert atmosphere (e.g., nitrogen).

-

A solution of sodium methoxide in methanol is added dropwise to the heated mixture while maintaining the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the condensation reaction.

-

The resulting product mixture is then cooled.

-

Acidification of the mixture is carried out by the addition of an acid, which leads to the precipitation of the crude product.

-

The solid product is isolated by suction filtration and washed with a suitable solvent to remove impurities.

-

The crude product is then dried to yield this compound. This process typically yields a product with a purity of over 99.5%.[9]

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of various organic molecules, most notably high-performance quinacridone pigments.[3][10] These pigments, such as Pigment Red 122 and Pigment Violet 19, are widely used in paints, inks, and plastics due to their excellent color fastness and durability.

Role in Quinacridone Pigment Synthesis

The synthesis of quinacridone pigments involves the condensation of this compound with anilines, followed by an oxidation and cyclization reaction.

Conclusion

This compound, also known as Dimethyl succinylsuccinate or DMSS, is a valuable and versatile intermediate in organic synthesis. Its well-defined physicochemical properties and established synthesis protocols make it a reliable building block for complex molecules. The primary application of this compound lies in the production of high-performance quinacridone pigments, highlighting its industrial significance. This guide provides essential technical information to support researchers and professionals in the fields of chemistry and materials science.

References

- 1. This compound (6289-46-9) for sale [vulcanchem.com]

- 2. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Research of the Synthesis and Pigmentation of Quinacridone and Its Derivative - Master's thesis - Dissertation [dissertationtopic.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound = 98.0 HPLC 6289-46-9 [sigmaaldrich.com]

- 6. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. Synthetic method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a versatile organic compound. The document details its fundamental properties, synthesis, and significant role as a key intermediate in the production of quinacridone pigments. Furthermore, it explores the emerging applications of quinacridone derivatives in the field of drug development, with a focus on their potential as anticancer agents and their interaction with cellular signaling pathways.

Core Compound Data

Quantitative data for this compound is summarized below, providing a clear reference for its chemical and physical properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₆[1][2][3] |

| Molecular Weight | 228.20 g/mol [1][2][3] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 154-157 °C[2] |

| CAS Number | 6289-46-9[2] |

| Synonyms | Dimethyl succinylsuccinate, DMSS[1][3] |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the self-condensation of dimethyl succinate in the presence of a strong base, such as sodium methoxide.

Materials:

-

Dimethyl succinate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Dimethyl succinate is added dropwise to the sodium methoxide solution with constant stirring.

-

The reaction mixture is then heated to reflux for several hours to promote the condensation reaction.

-

After cooling, the reaction mixture is neutralized with hydrochloric acid.

-

The resulting solid is collected by filtration and washed with water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Synthesis of Quinacridone Pigments

This compound is a crucial precursor in the synthesis of quinacridone pigments. The general process involves a condensation reaction with anilines followed by cyclization.

Materials:

-

This compound

-

Aniline (or substituted anilines)

-

Polyphosphoric acid (PPA) or a high-boiling point solvent

-

Oxidizing agent

Procedure:

-

This compound is reacted with two equivalents of aniline or a substituted aniline in a high-boiling point solvent. This condensation step yields a 2,5-dianilino-3,6-dihydroterephthalic acid derivative.

-

The intermediate is then subjected to cyclization at a high temperature, often in the presence of polyphosphoric acid, to form dihydroquinacridone.

-

The final step is the oxidation of the dihydroquinacridone to the fully aromatic quinacridone pigment. Various oxidizing agents can be used for this purpose.

Applications in Drug Development

While this compound itself is not directly reported to have significant biological activity, its derivatives, particularly the quinacridones, have garnered considerable interest in the field of drug development. The planar, aromatic structure of the quinacridone core allows it to intercalate with DNA and interact with various biological targets, making it a promising scaffold for the design of new therapeutic agents.

Anticancer Activity of Quinacridone Derivatives

Quinacridone derivatives have demonstrated potential as anticancer agents through several mechanisms of action:

-

DNA Intercalation and Topoisomerase Inhibition: The planar nature of the quinacridone ring system allows it to insert between the base pairs of DNA. This intercalation can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some quinacridone derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication.

-

Protein Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Certain quinacridone derivatives have been found to inhibit the activity of specific protein kinases involved in cancer cell proliferation and survival.

-

Modulation of Multidrug Resistance: Multidrug resistance is a major obstacle in cancer chemotherapy. Some quinacridone-related compounds have been shown to modulate the activity of proteins responsible for drug efflux, thereby resensitizing cancer cells to conventional chemotherapeutic agents.

-

Aryl Hydrocarbon Receptor (AHR) Interaction: The structural similarity of quinacridones to polycyclic aromatic hydrocarbons suggests they may interact with the aryl hydrocarbon receptor (AHR).[4] The AHR is a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism, cell growth, and differentiation. Dysregulation of the AHR signaling pathway has been implicated in the development of certain cancers.

The following diagrams illustrate the key pathways and mechanisms associated with the anticancer activity of quinacridone derivatives.

Caption: Overview of the anticancer mechanisms of quinacridone derivatives.

Caption: Synthetic pathway from the core compound to bioactive quinacridones.

Conclusion

This compound is a valuable and versatile chemical intermediate. While its primary application has historically been in the synthesis of high-performance quinacridone pigments, the emerging pharmacological activities of quinacridone derivatives highlight its potential significance in the field of drug discovery and development. The ability of the quinacridone scaffold to interact with key biological targets, particularly in the context of cancer, opens up new avenues for the design and synthesis of novel therapeutic agents. Further research into the structure-activity relationships of quinacridone derivatives and their specific interactions with cellular signaling pathways is warranted to fully exploit their therapeutic potential. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this important chemical entity in their scientific endeavors.

References

- 1. This compound (6289-46-9) for sale [vulcanchem.com]

- 2. This compound = 98.0 HPLC 6289-46-9 [sigmaaldrich.com]

- 3. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinacridones as a Building Block for Sustainable Gliding Layers on Ice and Snow - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles from Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, also known as dimethyl succinylsuccinate (DMSS), as a versatile starting material. This 1,4-dicarbonyl compound is a valuable building block for the construction of a range of heterocyclic systems with potential applications in medicinal chemistry and materials science.[1]

Introduction

This compound (DMSS) is a symmetrical organic compound featuring a cyclohexane ring with two ketone functionalities at the 1 and 4 positions and two methyl ester groups at the 2 and 5 positions.[2] The presence of these reactive carbonyl groups makes DMSS an ideal precursor for the synthesis of various five- and six-membered heterocycles through condensation reactions with dinucleophiles. This document outlines protocols for the synthesis of pyridazines, pyrroles, furans, thiophenes, and quinoxalines from DMSS, including reaction conditions, and expected yields.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DMSS is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₆ |

| Molecular Weight | 228.20 g/mol |

| Appearance | White to light yellow-green crystalline powder |

| Melting Point | 154-157 °C |

| CAS Number | 6289-46-9 |

Synthesis of Heterocycles

The following sections provide detailed protocols for the synthesis of various heterocycles from DMSS. The general approach involves the condensation of the 1,4-dicarbonyl system of DMSS with appropriate nucleophiles.

Synthesis of Pyridazine Derivatives

The reaction of 1,4-dicarbonyl compounds with hydrazine hydrate is a well-established method for the synthesis of pyridazines. In the case of DMSS, this reaction leads to the formation of a dihydropyridazine intermediate, which can be subsequently oxidized to the aromatic pyridazine.

Reaction Scheme:

Caption: Synthesis of Pyridazine Derivatives from DMSS.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Oxidation: The crude dihydropyridazine intermediate can be oxidized to the corresponding pyridazine using a suitable oxidizing agent (e.g., air, or a chemical oxidant).

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyridazine derivative.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |

| DMSS | Hydrazine Hydrate | Ethanol | Reflux | 4-6 | 75-85 |

Synthesis of Pyrrole Derivatives (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4][5][6] This reaction typically proceeds under acidic conditions.

Reaction Scheme:

Caption: Paal-Knorr Synthesis of Pyrrole Derivatives from DMSS.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and a primary amine (1.1 eq).

-

Solvent and Catalyst: Add a suitable solvent such as glacial acetic acid, which also acts as the catalyst.

-

Reaction: Heat the mixture with stirring at a temperature of 80-100 °C for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrrole derivative.

Quantitative Data:

| Reactant 1 | Reactant 2 (R-NH₂) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| DMSS | Aniline | Acetic Acid | 100 | 2 | ~90 |

| DMSS | Benzylamine | Acetic Acid | 100 | 3 | ~88 |